Ethyl 3-dimethylaminopropionate
Overview
Description
Ethyl 3-dimethylaminopropionate: is an organic compound with the molecular formula C7H15NO2 . It is a clear, colorless to yellow liquid with an amine-like odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-dimethylaminopropionate can be synthesized through the esterification of 3-dimethylaminopropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is typically purified using techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-dimethylaminopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or acids.
Reduction Reactions: It can be reduced to form primary or secondary amines
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substituted Amino Esters: Formed through substitution reactions.
Amides and Acids: Formed through oxidation reactions.
Primary and Secondary Amines: Formed through reduction reactions
Scientific Research Applications
Ethyl 3-dimethylaminopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mechanism of Action
The mechanism of action of ethyl 3-dimethylaminopropionate involves its interaction with nucleophiles and electrophiles. The compound’s amine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
- Ethyl 3-dimethylaminopropanoate
- N,N-Dimethyl-beta-alanine ethyl ester
- Ethyl beta-dimethylamino propionate
Comparison: Ethyl 3-dimethylaminopropionate is unique due to its specific reactivity profile and the presence of both an ester and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(dimethylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJWGJGVGRWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902738 | |
Record name | NoName_3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-21-2 | |
Record name | β-Alanine, N,N-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20120-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Alanine, N,N-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20120-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N,N-dimethyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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